molecular formula C21H32N4O6 B14082083 tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate

tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate

Cat. No.: B14082083
M. Wt: 436.5 g/mol
InChI Key: OBMHFGHDNPSVJI-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate is a complex organic compound that features both tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) protecting groups. These protecting groups are commonly used in organic synthesis, particularly in the synthesis of peptides and other complex molecules, to protect amine functionalities from unwanted reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate typically involves multiple steps, each designed to introduce and protect specific functional groups. One common method involves the following steps:

Industrial Production Methods

Industrial production of such compounds often involves similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated systems and continuous flow reactors can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Trifluoroacetic acid (TFA) for Boc removal and hydrogenation (H2/Pd-C) for Cbz removal.

    Substitution: Various nucleophiles such as alkyl halides or acyl chlorides.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the Boc and Cbz groups will yield the free amine, while substitution reactions will yield various substituted amines.

Scientific Research Applications

tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate primarily involves its role as a protecting group in organic synthesis. The Boc and Cbz groups protect the amine functionalities from unwanted reactions, allowing for selective reactions at other sites. The protecting groups can be selectively removed under specific conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl N-[2-(Cbz-amino)ethylamino][(Boc-amino)methylidene]carbamate is unique due to the presence of both Boc and Cbz protecting groups, allowing for greater versatility in synthetic applications. The dual protection enables selective deprotection and functionalization, making it a valuable tool in complex organic synthesis .

Properties

IUPAC Name

benzyl N-[2-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H32N4O6/c1-20(2,3)30-18(27)24-16(25-19(28)31-21(4,5)6)22-12-13-23-17(26)29-14-15-10-8-7-9-11-15/h7-11H,12-14H2,1-6H3,(H,23,26)(H2,22,24,25,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBMHFGHDNPSVJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCNC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H32N4O6
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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